1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C22H36Br2O2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two (2-ethylhexyl)oxy groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dihydroxybenzene followed by etherification with 2-ethylhexanol . The general synthetic route involves:
Bromination: 1,4-Dihydroxybenzene is brominated using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-bromination.
Etherification: The brominated intermediate is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate. This step involves heating the reaction mixture to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium ethoxide, and amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized intermediates .
Scientific Research Applications
1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene has several scientific research applications, including:
Conducting Polymers: It is used as a precursor in the synthesis of conducting polymers, which have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Research: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and ether linkages. The bromine atoms can undergo nucleophilic substitution, while the ether linkages provide stability to the molecule . The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of (2-ethylhexyl)oxy groups.
2,5-Dibromo-1,4-bis((2-ethylhexyl)oxy)benzene: A positional isomer with bromine atoms at different positions on the benzene ring.
Uniqueness
1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is unique due to the presence of bulky (2-ethylhexyl)oxy groups, which impart specific solubility and steric properties to the molecule. These properties make it particularly useful in the synthesis of conducting polymers and advanced materials .
Properties
Molecular Formula |
C22H36Br2O2 |
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Molecular Weight |
492.3 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C22H36Br2O2/c1-5-9-11-17(7-3)15-25-21-13-20(24)22(14-19(21)23)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI Key |
PKTYUNYXVKNWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1Br)OCC(CC)CCCC)Br |
Origin of Product |
United States |
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